Uridine, 2'-azido-2',3'-dideoxy-
CAS No.: 126543-45-1
Cat. No.: VC17150919
Molecular Formula: C9H11N5O4
Molecular Weight: 253.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126543-45-1 |
|---|---|
| Molecular Formula | C9H11N5O4 |
| Molecular Weight | 253.22 g/mol |
| IUPAC Name | 1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H11N5O4/c10-13-12-6-3-5(4-15)18-8(6)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 |
| Standard InChI Key | KLUJHYLVSBGISP-SHYZEUOFSA-N |
| Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |
| Canonical SMILES | C1C(OC(C1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2'-Azido-2',3'-dideoxyuridine (C₉H₁₁N₅O₄) is a pyrimidine nucleoside analog characterized by the replacement of the 2'-hydroxyl group with an azido (-N₃) moiety and the absence of the 3'-hydroxyl group (Figure 1). Its IUPAC name is 1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, reflecting the stereochemical configuration of the sugar moiety and the azide substitution .
Table 1: Molecular Properties of 2'-Azido-2',3'-Dideoxyuridine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₅O₄ |
| Molecular Weight | 253.22 g/mol |
| CAS Registry Number | 126543-45-1 |
| SMILES Notation | C1C@HCO |
| InChI Key | KLUJHYLVSBGISP-SHYZEUOFSA-N |
The compound’s azido group introduces steric and electronic perturbations that distinguish it from natural nucleosides, potentially interfering with viral polymerase recognition .
Synthesis and Chemical Modifications
Synthetic Pathway
The synthesis of 2'-Az-ddU begins with 5-O-benzoyluridine (5a), which undergoes sequential modifications (Figure 2):
-
Formation of 2,2'-Anhydrouridine: Treatment with imidazolylthiocarbonyl chloride yields a cyclic intermediate, facilitating the removal of the 3'-hydroxyl group via Bu₃SnH reduction to produce 3'-deoxyuridine .
-
Azide Introduction: Reaction with lithium azide (LiN₃) in dimethylformamide (DMF) substitutes the 2'-hydroxyl with an azido group, followed by saponification to remove protecting groups .
Table 2: Key Synthetic Steps and Reagents
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Imidazolylthiocarbonyl chloride | 2,2'-Anhydro-5-O-benzoyluridine |
| 2 | Deoxygenation | Bu₃SnH, AIBN, toluene | 3'-Deoxyuridine derivative |
| 3 | Azidation | LiN₃, DMF, 80°C | 2'-Azido intermediate |
| 4 | Deprotection | NaOH/MeOH | 2'-Azido-2',3'-dideoxyuridine |
Halogenated Derivatives
Modification at the 5-position of the uracil ring generates analogs like 2'-azido-2',3'-dideoxy-5-iodouridine (1c) and 5-bromo derivative (1b), synthesized via halogenation of the 5'-O-benzoylated intermediate (9a) followed by debenzoylation . These derivatives exhibit altered electronic properties but similarly lack antiviral efficacy .
Biological Activity and Pharmacological Profile
Anti-HIV Evaluation
In vitro assays using H9 lymphocytic cells revealed no significant inhibition of HIV-1 replication for 2'-Az-ddU or its 5-halogenated variants (EC₅₀ > 100 μM) . This contrasts with AZT (3'-azido substitution), which inhibits HIV reverse transcriptase at nanomolar concentrations. The absence of 3'-azido and presence of 2'-azido likely impede phosphorylation to the active triphosphate form or hinder incorporation into viral DNA .
Comparative Analysis with 3'-Azido Analogs
The positional isomer 3'-azido-2',3'-dideoxyuridine (AZddU) demonstrates moderate anti-HIV activity (EC₅₀ = 0.36 μM in MT-4 cells), underscoring the critical role of azido group placement . Unlike 2'-Az-ddU, AZddU is efficiently phosphorylated by thymidine kinase to its triphosphate form, which competitively inhibits viral polymerases .
Structure-Activity Relationship (SAR) Insights
Azido Group Position
The 2' vs. 3' azido substitution profoundly impacts biological activity:
-
3'-Azido (AZT, AZddU): Enables mimicry of natural dTTP, facilitating incorporation into DNA and chain termination.
-
2'-Azido: Introduces steric hindrance, disrupting binding to viral polymerases or cellular kinases .
Sugar Pucker and Conformation
The 2'-azido group stabilizes a C3'-endo sugar conformation, unfavorable for reverse transcriptase recognition compared to the C2'-endo conformation preferred by AZT . This conformational mismatch likely contributes to the lack of antiviral activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume